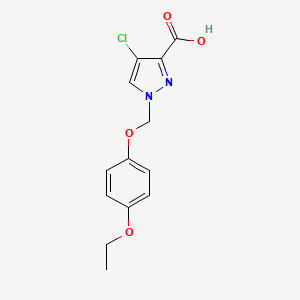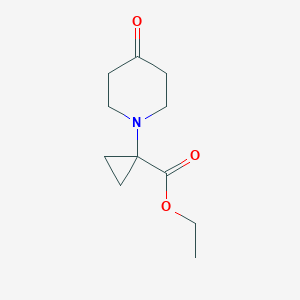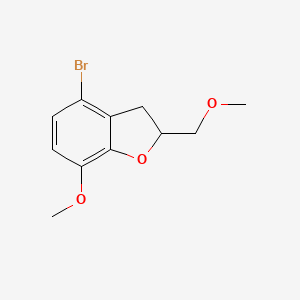
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzyl group attached to the nitrogen atom of the indole ring, and a methylene bridge connecting the indole to an aniline moiety. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Benzyl-1H-indol-3-yl)methylene)aniline typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with aniline. This reaction can be catalyzed by acids or bases and often requires refluxing in a suitable solvent such as ethanol or toluene. The reaction conditions may vary, but common methods include the use of p-toluenesulfonic acid in toluene or other acidic catalysts .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of N-((1-Benzyl-1H-indol-3-yl)methylene)aniline involves its interaction with specific molecular targets. For example, it can act as a competitive antagonist for nicotinic acetylcholine receptors, inhibiting their activity by binding to the receptor sites. This interaction can modulate various cellular pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl-1H-indole-3-carbaldehyde
- N-Benzyl-1H-indole-3-carboxamide
- 1-Benzyl-1H-indole-3-acetic acid
Uniqueness
N-((1-Benzyl-1H-indol-3-yl)methylene)aniline is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its methylene bridge and aniline moiety provide distinct chemical properties that differentiate it from other indole derivatives .
Eigenschaften
| 70772-79-1 | |
Molekularformel |
C22H18N2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-(1-benzylindol-3-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C22H18N2/c1-3-9-18(10-4-1)16-24-17-19(21-13-7-8-14-22(21)24)15-23-20-11-5-2-6-12-20/h1-15,17H,16H2 |
InChI-Schlüssel |
NNSPGVOLAJAGOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
![2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12936981.png)


![1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12936996.png)

![1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione](/img/structure/B12937018.png)
